REACTION_CXSMILES
|
[Li+].[OH-].[C:3]([N:6]1[CH2:11][CH:10]([CH2:12][CH:13]2[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]2)[CH2:9][CH:8]([C:19]([O:21]CC)=[O:20])[CH2:7]1)(=[O:5])[CH3:4].C(Cl)Cl.O>CO.C1COCC1>[C:3]([N:6]1[CH2:11][CH:10]([CH2:12][CH:13]2[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18]2)[CH2:9][CH:8]([C:19]([OH:21])=[O:20])[CH2:7]1)(=[O:5])[CH3:4] |f:0.1|
|
Name
|
|
Quantity
|
500 μL
|
Type
|
reactant
|
Smiles
|
[Li+].[OH-]
|
Name
|
|
Quantity
|
180 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1CC(CC(C1)CC1CCCCC1)C(=O)OCC
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After being maintained for two hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with CH2Cl2 (10 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2 (3×20 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were sequentially washed with H2O (10 mL) and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
before being dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
Concentration under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)N1CC(CC(C1)CC1CCCCC1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |